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Compound of Interest

8-Bromo-3,4-dihydroisoquinolin-

1(2H)-one

Cat. No.: B1343454

Compound Name:

An In-Depth Technical Guide to 8-Bromo-3,4-dihydroisoquinolin-1(2H)-one

Introduction

8-Bromo-3,4-dihydroisoquinolin-1(2H)-one is a heterocyclic organic compound featuring a
bicyclic isoquinolinone core. This lactam structure, substituted with a bromine atom on the
aromatic ring, serves as a crucial building block in medicinal chemistry and organic synthesis.
Its strategic importance lies in its utility as a versatile intermediate for constructing more
complex molecular architectures, particularly in the development of novel therapeutic agents.
The presence of the bromine atom provides a reactive handle for further functionalization
through various cross-coupling reactions, while the dihydroisoquinolin-1(2H)-one scaffold is a
recognized pharmacophore in numerous bioactive molecules.[1]

This guide provides a comprehensive technical overview of 8-Bromo-3,4-dihydroisoquinolin-
1(2H)-one, intended for researchers, chemists, and professionals in drug development. We will
delve into its core physicochemical properties, detailed synthetic protocols, characterization
methods, and its established role in the synthesis of central nervous system (CNS) agents and
other potential therapeutics.

Core Physicochemical Properties

The fundamental properties of 8-Bromo-3,4-dihydroisoquinolin-1(2H)-one are summarized
below. These data are essential for its handling, characterization, and use in synthetic

© 2025 BenchChem. All rights reserved. 1/9 Tech Support


https://www.benchchem.com/product/b1343454?utm_src=pdf-interest
https://www.benchchem.com/product/b1343454?utm_src=pdf-body
https://www.benchchem.com/product/b1343454?utm_src=pdf-body
https://www.myskinrecipes.com/shop/en/isoquinoline-derivatives/155671-8-bromo-34-dihydroisoquinolin-12h-one.html
https://www.benchchem.com/product/b1343454?utm_src=pdf-body
https://www.benchchem.com/product/b1343454?utm_src=pdf-body
https://www.benchchem.com/product/b1343454?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1343454?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

applications.

Property Value Source
Molecular Weight 226.07 g/mol [1][2]
Molecular Formula CoHsBrNO [1][2]
CAS Number 1159811-99-0 [2]
Appearance Solid [3]
Topological Polar Surface Area  29.1 A2 [2]
Storage Temperature 2-8°C [1]

Molecular Structure and Chemical Reactivity

The structure of 8-Bromo-3,4-dihydroisoquinolin-1(2H)-one is foundational to its chemical
behavior and utility.

Caption: 2D structure of 8-Bromo-3,4-dihydroisoquinolin-1(2H)-one.
The key structural features include:

o Lactam Moiety: The cyclic amide (lactam) is relatively stable but can be hydrolyzed under
strong acidic or basic conditions. The nitrogen atom is a hydrogen bond donor, and the
carbonyl oxygen is a hydrogen bond acceptor.

e Aromatic Ring: The benzene ring is electron-rich, but the bromine atom acts as a
deactivating group (via induction) yet is an ortho-, para-director for electrophilic aromatic
substitution.

e Bromo Substituent: The C-Br bond at the 8-position is the most significant feature for
synthetic diversification. It is susceptible to a wide range of metal-catalyzed cross-coupling
reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig), allowing for the introduction
of various carbon and heteroatom substituents.

Synthesis Protocol: Schmidt Rearrangement
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The synthesis of substituted dihydroisoquinolin-1(2H)-ones is often achieved via a Schmidt
rearrangement of the corresponding indanone precursor. This method is efficient and provides

a direct route to the desired lactam core. The following protocol is adapted from established
procedures for related isomers.[3][4]

Experimental Workflow Diagram
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Product: 8-Bromo-3,4-dihydroisoquinolin-1(2H)-one

Click to download full resolution via product page

Caption: Synthetic workflow for 8-Bromo-3,4-dihydroisoquinolin-1(2H)-one.
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Step-by-Step Methodology

Materials:

7-Bromo-2,3-dihydro-1H-inden-1-one (1 equivalent)

¢ Methanesulfonic acid (approx. 5-10 volumes)

e Dichloromethane (DCM) (approx. 10-20 volumes)

e Sodium azide (NaNs) (1.3-1.5 equivalents)

e 1M Sodium hydroxide (NaOH) solution

e Saturated sodium chloride (brine) solution

e Anhydrous sodium sulfate (Na2S0a4)

« Silica gel for column chromatography

e Hexane and Ethyl Acetate (for elution)

Procedure:

e Reaction Setup: To a solution of 7-bromo-2,3-dihydro-1H-inden-1-one in dichloromethane,
add methanesulfonic acid at 0°C (ice-water bath) under constant stirring. The strong acid
acts as both a solvent and a catalyst.

¢ Schmidt Reaction: Slowly and portion-wise, add sodium azide to the cooled reaction mixture.
Causality Note: This addition must be slow and controlled as the reaction can be exothermic
and produces nitrogen gas. Sodium azide reacts with the protonated ketone, initiating the
rearrangement. The hydrazoic acid (HNs) formed in situ is highly toxic and explosive; this
reaction must be performed in a well-ventilated fume hood with appropriate safety
precautions.

e Reaction Progression: Allow the mixture to warm to room temperature and stir for 15-18
hours. Monitor the reaction's completion using Thin Layer Chromatography (TLC).
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e Work-up and Quenching: Once the starting material is consumed, carefully cool the mixture
back to 0°C and slowly quench the reaction by adding 1M aqueous NaOH solution until the
pH is strongly basic (pH > 10). This step neutralizes the strong acid and destroys any
residual azide.

o Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with
dichloromethane (3x). Combine the organic layers.

e Washing and Drying: Wash the combined organic layers sequentially with water and then
brine. Dry the organic phase over anhydrous sodium sulfate, filter, and remove the drying
agent.

 Purification: Concentrate the filtrate under reduced pressure to yield the crude product.
Purify the residue by flash column chromatography on silica gel, using a gradient of ethyl
acetate in hexane as the eluent.

e Final Product: Combine the pure fractions and evaporate the solvent to afford 8-Bromo-3,4-
dihydroisoquinolin-1(2H)-one as a solid.

Analytical Characterization

To ensure the identity and purity of the synthesized compound, a suite of analytical techniques
is employed. The expected results are as follows:

¢ H NMR (Proton Nuclear Magnetic Resonance): The spectrum should show characteristic
signals for the aromatic protons (typically in the & 7.0-8.0 ppm range), with splitting patterns
consistent with a 1,2,3-trisubstituted benzene ring. Two triplet signals corresponding to the
two methylene (-CHz-) groups of the dihydroisoquinoline core would be expected around &
3.0-3.5 ppm. A broad singlet for the N-H proton will also be present, typically downfield.

e 13C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum will display nine distinct
carbon signals. The carbonyl carbon of the lactam will appear significantly downfield (~165-
170 ppm). Six signals will be in the aromatic region (120-140 ppm), including the carbon
bearing the bromine atom. Two signals in the aliphatic region will correspond to the
methylene carbons.
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e Mass Spectrometry (MS): The mass spectrum, typically acquired using electrospray
ionization (ESI), will show a characteristic pair of peaks for the molecular ion [M+H]* at m/z
226 and 228. This isotopic pattern, with two peaks of nearly equal intensity, is the definitive
signature of a molecule containing one bromine atom.

Applications in Drug Discovery and Medicinal
Chemistry

8-Bromo-3,4-dihydroisoquinolin-1(2H)-one is not typically an active pharmaceutical
ingredient itself but rather a high-value starting material or intermediate.[1]

Scaffold for CNS-Active Agents

The tetrahydroisoquinoline core is a well-established scaffold in neuropharmacology.[5] By
extension, related structures like dihydroisoquinolin-1(2H)-ones are actively explored for
developing agents targeting the central nervous system, with potential applications as
antipsychotic, antidepressant, or anxiolytic drugs.[1] The 8-bromo position allows for the
introduction of diverse substituents to modulate pharmacological activity, selectivity, and
pharmacokinetic properties.

Role in Oncology: EZH2 Inhibitors

The dihydroisoquinolin-1(2H)-one core has been successfully utilized in the design of potent
inhibitors for epigenetic targets. A notable example is in the development of inhibitors for the
Enhancer of Zeste Homolog 2 (EZH2), a histone methyltransferase implicated in various
cancers.[6] In this context, the lactam structure serves as a rigid scaffold to correctly orient
pharmacophoric elements for optimal binding to the target enzyme. The ability to functionalize
the aromatic ring via the bromine handle is critical for optimizing potency and drug-like
properties.

Cross-Coupling Reactions
(Suzuki, Buchwald-Hartwig, etc.)

(Core Scaffold)

Click to download full resolution via product page
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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